molecular formula C13H24N4O2 B229624 N'~1~,N'~5~-dibutylidenepentanedihydrazide

N'~1~,N'~5~-dibutylidenepentanedihydrazide

Cat. No. B229624
M. Wt: 268.36 g/mol
InChI Key: LCDIAKLPEVZUAN-WFYKWJGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~5~-dibutylidenepentanedihydrazide (DBPH) is a chemical compound that belongs to the class of hydrazones. It has been used in various scientific research applications due to its unique properties.

Mechanism of Action

N'~1~,N'~5~-dibutylidenepentanedihydrazide acts as a chelating agent for metal ions by forming a complex with the metal ion. The complexation process involves the formation of a coordination bond between the metal ion and the nitrogen atoms of the hydrazone moiety of N'~1~,N'~5~-dibutylidenepentanedihydrazide. The resulting complex is stable and can be used for various applications.
Biochemical and Physiological Effects:
N'~1~,N'~5~-dibutylidenepentanedihydrazide has been shown to have antioxidant and antimicrobial properties. It has also been shown to have anti-inflammatory effects and has been used in the treatment of various diseases such as cancer and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N'~1~,N'~5~-dibutylidenepentanedihydrazide.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'~1~,N'~5~-dibutylidenepentanedihydrazide in lab experiments is its ability to act as a chelating agent for metal ions. This makes it useful for the preparation of metal-based drugs and metal nanoparticles. However, one of the limitations of using N'~1~,N'~5~-dibutylidenepentanedihydrazide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of N'~1~,N'~5~-dibutylidenepentanedihydrazide in scientific research. One of the areas of interest is the development of metal-based drugs using N'~1~,N'~5~-dibutylidenepentanedihydrazide as a chelating agent. Another area of interest is the use of N'~1~,N'~5~-dibutylidenepentanedihydrazide in the synthesis of metal-organic frameworks and coordination polymers. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'~1~,N'~5~-dibutylidenepentanedihydrazide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N'~1~,N'~5~-dibutylidenepentanedihydrazide is a unique chemical compound that has been widely used in scientific research due to its ability to act as a chelating agent for metal ions. It has been used in the development of metal-based drugs, metal nanoparticles, and as a ligand for the preparation of coordination polymers. N'~1~,N'~5~-dibutylidenepentanedihydrazide has also been shown to have antioxidant, antimicrobial, and anti-inflammatory properties and has potential use in the treatment of various diseases. Further research is needed to fully understand the properties and potential applications of N'~1~,N'~5~-dibutylidenepentanedihydrazide in scientific research.

Synthesis Methods

N'~1~,N'~5~-dibutylidenepentanedihydrazide can be synthesized by the reaction of 2,4-pentanedione with hydrazine hydrate and butanal in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.

Scientific Research Applications

N'~1~,N'~5~-dibutylidenepentanedihydrazide has been widely used in scientific research due to its ability to act as a chelating agent for metal ions. It has been used in the development of metal-based drugs and as a precursor for metal nanoparticles. N'~1~,N'~5~-dibutylidenepentanedihydrazide has also been used in the synthesis of metal-organic frameworks (MOFs) and as a ligand for the preparation of coordination polymers.

properties

Molecular Formula

C13H24N4O2

Molecular Weight

268.36 g/mol

IUPAC Name

N,N//'-bis[(E)-butylideneamino]pentanediamide

InChI

InChI=1S/C13H24N4O2/c1-3-5-10-14-16-12(18)8-7-9-13(19)17-15-11-6-4-2/h10-11H,3-9H2,1-2H3,(H,16,18)(H,17,19)/b14-10+,15-11+

InChI Key

LCDIAKLPEVZUAN-WFYKWJGLSA-N

Isomeric SMILES

CCC/C=N/NC(=O)CCCC(=O)N/N=C/CCC

SMILES

CCCC=NNC(=O)CCCC(=O)NN=CCCC

Canonical SMILES

CCCC=NNC(=O)CCCC(=O)NN=CCCC

Origin of Product

United States

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